Gon-4-ene-3,17-dione, 13-ethyl-

Description

Evolution of Synthetic Steroid Chemistry and Gonane (B1236691) Derivatives

The field of synthetic steroid chemistry has its roots in the early 20th century, spurred by the isolation and identification of naturally occurring steroid hormones. youtube.com A pivotal development in this area was the ability to synthesize these complex molecules in the laboratory, which not only confirmed their structures but also opened the door to creating novel, modified steroids with altered biological activities. pbslearningmedia.org The synthesis of cortisone, for example, highlighted the potential of creating medically significant steroids from readily available starting materials. pbslearningmedia.org

Synthetic progestins, a class of steroids that mimic the action of progesterone (B1679170), have been categorized into generations based on the timeline of their development. taylorandfrancis.com The first generation included pregnanes and estranes (derivatives of 19-nortestosterone). taylorandfrancis.com The second generation of progestins are known as gonanes, which are also derived from testosterone (B1683101). taylorandfrancis.com A key structural feature of gonanes is the presence of an ethyl group at the C-13 position of the steroid nucleus. taylorandfrancis.comutah.edu This modification, among others, led to compounds with different activity profiles compared to the first-generation progestins. taylorandfrancis.com Subsequent research has led to third and fourth-generation progestins, often with the goal of increasing specificity and reducing androgenic effects. taylorandfrancis.com

Discovery and Early Academic Investigations of 13-Ethylgon-4-ene-3,17-dione

The specific compound, 13-ethylgon-4-ene-3,17-dione, emerged from the extensive research into synthetic steroids. Academic literature from 1972 details the total synthesis of (±)-13-ethylgon-4-ene-3,17-dione, marking a significant point in the study of this particular molecule. nih.govnih.govacs.org These early investigations were part of a broader effort in steroid total synthesis, a challenging area of organic chemistry that aims to construct complex steroid frameworks from simpler starting materials. nih.govnih.gov

Further research has identified 13-ethylgon-4-ene-3,17-dione, also known by the trivial name D-Ethylgonendione, as a key intermediate in the synthesis of more complex and widely used synthetic steroids, such as Norgestrel and Levonorgestrel. lgcstandards.compharmaffiliates.com For instance, one documented synthesis pathway involves the treatment of dl-13-ethyl-3-methoxygona-2,5(10)-dien-17-one with hydrochloric acid to produce dl-13-ethylgon-4-ene-3,17-dione. prepchem.com Its role as a precursor underscores its importance in the manufacturing pathways of several pharmaceutical compounds.

Structural Classification and Nomenclature within the Steroid Family

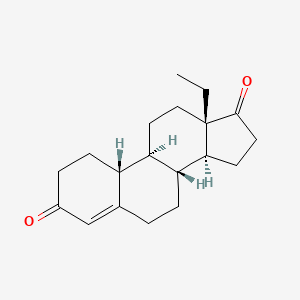

All steroids share a fundamental four-ring carbon skeleton. britannica.com This core, known as the steroid nucleus or gonane, consists of seventeen carbon atoms arranged in three six-membered cyclohexane (B81311) rings and one five-membered cyclopentane (B165970) ring. wikipedia.orgbritannica.comwikipedia.org The parent hydrocarbon, gonane, has no methyl groups at C-10 and C-13. qmul.ac.uk

Steroids are classified based on structural modifications to this basic framework. wikipedia.org For instance, estranes possess a methyl group at C-13, while androstanes have methyl groups at both C-10 and C-13. wikipedia.orgqmul.ac.uk 13-Ethylgon-4-ene-3,17-dione belongs to the gonane class of steroids. nih.govontosight.ai The nomenclature precisely describes its structure:

Gonane : Indicates the parent steroid nucleus. wikipedia.org It is also used to classify a family of progestins that are 18-homologated 19-nortestosterone derivatives. nih.gov

13-ethyl- : Specifies an ethyl group (-CH₂CH₃) attached at the 13th carbon position. utah.edu

-4-ene : Denotes a double bond between carbon atoms 4 and 5.

-3,17-dione : Indicates the presence of ketone groups (=O) at the 3rd and 17th carbon positions. ontosight.ai

The compound is a synthetic steroid, sometimes referred to as an 18-nor steroid. ontosight.ai

Chemical Identifiers for 13-Ethylgon-4-ene-3,17-dione

| Identifier | Value |

|---|---|

| CAS Number | 21800-83-9 europa.eu |

| Molecular Formula | C19H26O2 europa.eu |

| Molecular Weight | 286.41 g/mol |

| IUPAC Name | (8R,9S,10R,13S,14S)-13-ethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione lgcstandards.com |

Significance of Gonane Derivatives in Endocrine and Pharmacological Research Paradigms

Gonane derivatives represent a significant class of synthetic steroids that are of considerable interest in endocrinology and pharmacology. ontosight.ai Their structural similarity to natural steroid hormones allows them to interact with hormone receptors, potentially influencing a variety of physiological processes, including those related to reproduction and metabolism. ontosight.ai

The development of gonanes was a step toward creating progestins with more refined activity profiles. taylorandfrancis.com Research into these compounds is often focused on their potential applications in hormone-based therapies and contraception. ontosight.aiontosight.ai The specific structural features of gonanes, such as the C-13 ethyl group, distinguish them from other progestin families like the estranes and can result in different biological activities. utah.edunih.gov The ongoing study of gonanes and their derivatives, including 13-ethylgon-4-ene-3,17-dione, contributes to a deeper understanding of structure-activity relationships in steroid pharmacology and may inform the development of new therapeutic agents. ontosight.ainih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S)-13-ethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h11,14-17H,2-10H2,1H3/t14-,15+,16+,17-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLHOJQRZNGHLQ-ATIFRJIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801020560 | |

| Record name | (+)-13-Ethylgon-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23477-67-0, 21800-83-9 | |

| Record name | Gon-4-ene-3,17-dione, 13-ethyl-, (±)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23477-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-Ethylgon-4-ene-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21800-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-Ethyl-gon-4-ene-3,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021800839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-13-Ethylgon-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-13-Ethylgon-4-ene-3,17-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gon-4-ene-3,17-dione, 13-ethyl-, (+-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 13β-Ethylgon-4-en-3,17-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IH07J8F03F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Gon 4 Ene 3,17 Dione, 13 Ethyl

Total Synthesis Strategies for the Gonane (B1236691) Skeleton

The total synthesis of complex molecules like 13-ethyl-gon-4-ene-3,17-dione represents a significant challenge in organic chemistry. iaea.orgrug.nl Several approaches have been developed to construct the tetracyclic gonane core, often focusing on efficiency and stereochemical control. veeprho.com

Regioselective and Stereoselective Approaches in Synthesis

The construction of the gonane skeleton requires precise control over the formation of multiple stereocenters. veeprho.com Enantioselective synthesis is crucial for producing the desired biologically active stereoisomer. dntb.gov.ua

One of the foundational methods in steroid synthesis is the Torgov synthesis , which has been adapted for the production of 19-norsteroids. dntb.gov.uanih.gov This convergent approach involves the reaction of a vinyl carbinol with a 2-alkyl-1,3-cyclopentanedione to build the C and D rings of the steroid. The stereoselectivity of key reduction steps is critical for establishing the correct configuration at the C-13 and C-17 positions. dntb.gov.ua

More recent strategies have employed advanced catalytic methods to achieve high levels of stereocontrol. These include:

Intramolecular Heck Reactions: This powerful palladium-catalyzed carbon-carbon bond-forming reaction can be used to close key rings of the steroid nucleus in an enantioselective manner, depending on the chiral ligands used. ontosight.ainih.gov

Dearomatizative Cyclizations: These methods involve the cyclization of a tethered phenol (B47542) derivative onto an aryl ring, which is subsequently dearomatized. This can create multiple stereocenters in a single step with high efficiency and stereoselectivity. ontosight.ainih.gov

The choice of starting materials and catalysts in these reactions is critical for directing the regioselectivity (which atoms form new bonds) and stereoselectivity (the 3D arrangement of atoms) of the final product.

Key Synthetic Intermediates and Reaction Pathways

The synthesis of 13-ethyl-gon-4-ene-3,17-dione proceeds through several key intermediates and reaction sequences. A common pathway involves the initial construction of a precursor containing the A, B, and D rings, followed by the closure of the C ring.

A documented synthesis route involves treating dl-13-ethyl-3-methoxygona-2,5(10)-dien-17-one with hydrochloric acid in aqueous methanol. nih.gov This reaction hydrolyzes the enol ether and isomerizes the double bond to the conjugated C4-C5 position, yielding the target compound, dl-13-ethylgon-4-ene-3,17-dione . nih.gov

The general pathways for steroid biosynthesis also provide a conceptual framework for synthetic routes. nih.gov These often involve a series of cyclizations and functional group manipulations to build the complex tetracyclic system from simpler acyclic precursors. nih.gov

Table 1: Key Intermediates in the Synthesis of 13-Ethyl-gon-4-ene-3,17-dione

| Intermediate Compound | Role in Synthesis | Reference |

| dl-13-ethyl-3-methoxygona-2,5(10)-dien-17-one | Direct precursor in the formation of the α,β-unsaturated ketone system of the A-ring. | nih.gov |

| 2-ethyl-2-(m-methoxyphenethyl)-1,3-cyclopentanedione | A key building block in Torgov-type syntheses for constructing the C/D ring system. | dntb.gov.uanih.gov |

Semisynthetic Routes and Chemical Modifications

Semisynthesis, starting from readily available steroid precursors, is a common and efficient way to produce derivatives like 13-ethyl-gon-4-ene-3,17-dione and its analogs. nih.gov Once the basic skeleton is formed, further modifications can be made to alter its properties.

Derivatization at Steroid Rings (A, B, C, D) and Ring Fusions

The functionality of the steroid nucleus can be readily altered. The α,β-unsaturated ketone in the A-ring of 13-ethyl-gon-4-ene-3,17-dione is a versatile functional group for further reactions.

A-Ring Modification: The double bond in the A-ring can be hydrogenated to produce the corresponding gonan-3-one. nih.gov Additionally, reactions like 1,2-dehydrogenation can be performed, often using microbial biotransformation, to introduce a second double bond, converting an androsten-dione structure to an androstadien-dione. nih.govdoi.org

Hydroxylation: Specific hydroxyl groups can be introduced at various positions on the steroid skeleton using chemical or microbial methods. For instance, 14α-hydroxylation is a key step in the synthesis of some contraceptive compounds. nih.gov

Side Chain Elaboration and Homologation at C17

The ketone at the C-17 position is a primary site for modification to introduce various side chains, which can significantly impact biological activity. rug.nl

A prominent example of C-17 side chain elaboration is the synthesis of the progestin Levonorgestrel . Levonorgestrel is chemically known as 13β-Ethyl-17α-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one . nih.gov Its synthesis involves the ethynylation of the 17-keto group of a 13-ethyl-gonane precursor, which adds an ethynyl (B1212043) (-C≡CH) group and a hydroxyl group at the C-17 position. nih.gov

Other modifications at C-17 include the introduction of heteroaromatic substituents, such as thiazoles or furans, which have been explored for their potential as enzyme inhibitors. nih.gov

Table 2: Examples of C-17 Derivatization

| Starting Material | Reagent/Reaction Type | Product | Application/Significance | Reference |

| 13-Ethyl-gon-4-ene-3,17-dione | Ethynylation (e.g., with potassium acetylide) | Levonorgestrel | Progestin used in contraception | nih.gov |

| 17-Oxosteroid | Wittig or Horner-Wadsworth-Emmons reaction | 17-Alkylidene steroid | Intermediate for further side chain construction | rug.nl |

| 17-Oxosteroid | Addition of heteroaryl organometallics | 17-Heteroaryl-17-hydroxy steroid | Potential enzyme inhibitors | nih.gov |

Isotopic Labeling Techniques for Research Applications (e.g., Deuterium (B1214612), Carbon-13)

Isotopically labeled steroids are invaluable tools for a wide range of research applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in mass spectrometry-based quantification. nih.govnih.govsigmaaldrich.com The principles for labeling other steroids are directly applicable to 13-ethyl-gon-4-ene-3,17-dione.

Deuterium Labeling: Deuterium (²H) can be introduced into the steroid molecule through various methods. One common strategy involves a base-catalyzed exchange reaction where protons at positions adjacent to a carbonyl group are replaced with deuterium from a deuterated solvent like deuterium oxide (D₂O). nih.gov For steroids with a Δ⁵-double bond, a method involving the formation of a 6-oxo-3α,5α-cyclosteroid intermediate allows for the specific introduction of deuterium at C-7. nih.gov While useful, care must be taken as deuterium labels at base-sensitive positions can sometimes be lost during analysis. sigmaaldrich.com

Carbon-13 Labeling: Carbon-13 (¹³C) labels are generally more stable than deuterium labels as there is no risk of exchange. sigmaaldrich.com ¹³C-labeled steroids can be prepared via total synthesis using ¹³C-enriched starting materials or through semisynthetic routes where a portion of the molecule is rebuilt with labeled synthons. iaea.orgnih.gov For example, the A-ring of steroids like testosterone (B1683101) can be labeled by condensing an A-ring enollactone with [1,2-¹³C₂]acetyl chloride, followed by cyclization to form the [3,4-¹³C₂]-labeled α,β-unsaturated ketone. nih.gov This method could be adapted for the synthesis of [3,4-¹³C₂]-13-ethyl-gon-4-ene-3,17-dione.

These labeled compounds allow researchers to trace the metabolic fate of the steroid in biological systems and to accurately quantify its presence in complex matrices like plasma. nih.gov

Biocatalytic and Microbial Transformations in Synthesis

The synthesis of complex steroid molecules such as Gon-4-ene-3,17-dione, 13-ethyl- can be achieved with high selectivity and efficiency through biocatalytic and microbial transformation methods. These approaches leverage the enzymatic machinery of microorganisms or isolated enzymes to perform specific chemical modifications on the steroid nucleus, often under mild reaction conditions that are challenging to replicate with traditional chemical synthesis.

Enzymatic Hydroxylation and Dehydrogenation at Specific Positions

Enzymatic reactions, particularly hydroxylation and dehydrogenation, are pivotal in the functionalization of the gonane steroid backbone. These reactions are typically catalyzed by cytochrome P450 monooxygenases and hydroxysteroid dehydrogenases, respectively, and are known for their high degree of regio- and stereoselectivity.

The microbial hydroxylation of Gon-4-ene-3,17-dione, 13-ethyl- has been demonstrated to be a key step in the synthesis of more complex steroid derivatives. For instance, the introduction of a hydroxyl group at the 11α-position is a critical transformation in the synthetic pathway of the oral contraceptive, desogestrel. nih.gov The filamentous fungus Metarhizium anisopliae has been effectively utilized for this purpose, yielding 11α-hydroxy-13-ethyl-gon-4-ene-3,17-dione as the primary product. nih.gov In addition to the desired 11α-hydroxylation, a byproduct, the 6β-hydroxy derivative, has also been identified. nih.gov

Another important hydroxylation reaction is the introduction of a hydroxyl group at the 15α-position, which is a key intermediate for the synthesis of gestodene, a third-generation progestin. nih.govresearchgate.net The fungus Penicillium raistrickii has been identified as a potent biocatalyst for the 15α-hydroxylation of Gon-4-ene-3,17-dione, 13-ethyl-. researchgate.netnih.gov The enzyme responsible for this specific hydroxylation in P. raistrickii has been identified as a cytochrome P450 enzyme, designated P450pra. nih.gov

While specific studies on the enzymatic dehydrogenation of Gon-4-ene-3,17-dione, 13-ethyl- are not extensively documented, the potential for such transformations is high. Microbial 3-ketosteroid-Δ1-dehydrogenases (KstDs) are known to catalyze the introduction of a double bond between the C1 and C2 positions of the steroid A-ring. nih.govnih.gov These enzymes exhibit a broad substrate scope, capable of acting on a variety of 3-ketosteroid compounds with diverse substituents. nih.govnih.gov For example, KstD from Propionibacterium sp. has been shown to convert a wide range of 3-ketosteroid compounds. nih.gov This suggests that Gon-4-ene-3,17-dione, 13-ethyl-, as a 3-ketosteroid, could be a substrate for such dehydrogenases, leading to the formation of the corresponding Gona-1,4-diene-3,17-dione derivative.

Table 1: Examples of Enzymatic Hydroxylation of Gon-4-ene-3,17-dione, 13-ethyl-

| Microorganism | Enzyme Type | Position of Hydroxylation | Product | Reference |

|---|---|---|---|---|

| Metarhizium anisopliae | Cytochrome P450 monooxygenase | 11α | 11α-hydroxy-13-ethyl-gon-4-ene-3,17-dione | nih.gov |

| Penicillium raistrickii | Cytochrome P450 monooxygenase (P450pra) | 15α | 15α-hydroxy-13-ethyl-gon-4-ene-3,17-dione | nih.govresearchgate.net |

Microbial Strain Selection and Optimization for Bioconversion

The selection of appropriate microbial strains is a critical factor for the successful bioconversion of Gon-4-ene-3,17-dione, 13-ethyl-. Different microorganisms possess distinct enzymatic capabilities, leading to different transformation products. As mentioned, Metarhizium anisopliae is effective for 11α-hydroxylation, while Penicillium raistrickii is utilized for 15α-hydroxylation. nih.govresearchgate.net The entomopathogenic fungus Metarhizium anisopliae is a broad-spectrum insect pathogen that produces a variety of secondary metabolites and enzymes capable of steroid modifications. nih.govlifeasible.com Similarly, various species of Penicillium are known for their ability to perform highly specific hydroxylations on steroid substrates. nih.gov

Optimizing the bioconversion process is essential to maximize the yield and efficiency of the desired product. A significant challenge in steroid biotransformations is the low aqueous solubility of the substrate. To address this, various strategies have been developed. In the case of the 11α-hydroxylation of Gon-4-ene-3,17-dione, 13-ethyl- by M. anisopliae, the use of a nano-liposome technique to encapsulate the substrate has been shown to significantly enhance the biotransformation efficiency. nih.gov This method improves the substrate's stability and uptake by the microbial cells, leading to a threefold increase in the yield of the main product, 11α-hydroxy-13-ethyl-gon-4-ene-3,17-dione, compared to using a conventional solvent dispersion method. nih.gov Furthermore, this technique altered the byproduct profile, favoring the formation of a 6β,11α-dihydroxy derivative over the 6β-hydroxy derivative, which can simplify downstream purification processes. nih.gov

For the 15α-hydroxylation by P. raistrickii, the addition of β-cyclodextrin to the culture medium has been found to increase the solubility of Gon-4-ene-3,17-dione, 13-ethyl- and subsequently enhance the formation of the hydroxylated product. nih.gov The fungus can also utilize β-cyclodextrin as a carbon source. nih.gov The induction of the necessary hydroxylating enzymes is another key optimization parameter. The 15α-hydroxylase in P. raistrickii has been shown to be inducible by the substrate itself and other 3,17-ketosteroids. researchgate.net The concentration of the inducer and the timing of its addition are critical factors that influence the efficiency of the biotransformation. researchgate.net

Table 2: Optimization Strategies for Microbial Transformation of Gon-4-ene-3,17-dione, 13-ethyl-

| Microbial Strain | Transformation | Optimization Strategy | Effect | Reference |

|---|---|---|---|---|

| Metarhizium anisopliae | 11α-hydroxylation | Nano-liposome encapsulation of substrate | Tripled the yield of 11α-hydroxy-13-ethyl-gon-4-ene-3,17-dione | nih.gov |

| Penicillium raistrickii | 15α-hydroxylation | Addition of β-cyclodextrin | Increased product formation | nih.gov |

| Penicillium raistrickii | 15α-hydroxylation | Substrate induction | Induced 15α-hydroxylase activity | researchgate.net |

Cell-Free Systems and Immobilized Enzyme Applications in Synthesis

To overcome the limitations associated with whole-cell biotransformations, such as complex downstream processing and potential for unwanted side reactions, cell-free systems and immobilized enzymes are increasingly being explored for steroid synthesis. These approaches offer greater control over the reaction environment and can lead to higher product purity.

The application of immobilized cells has been successfully demonstrated for the transformation of Gon-4-ene-3,17-dione, 13-ethyl-. Mycelia of Penicillium raistrickii have been entrapped in calcium alginate gel beads for the 15α-hydroxylation of this substrate. nih.gov This immobilized system was shown to be robust, maintaining its catalytic activity over multiple batches for an extended period. nih.gov The catalytic activity could be fully regenerated by incubating the immobilized cells in a nutrient medium between batches. nih.gov

Cell-free protein synthesis (CFPS) represents a powerful platform for the rapid production and screening of enzymes for biocatalytic applications. idtdna.commdpi.comyoutube.comnih.govnih.gov While specific applications of CFPS for the direct synthesis of Gon-4-ene-3,17-dione, 13-ethyl- have not been reported, the technology holds significant promise. CFPS allows for the in vitro production of complex enzymes, including steroid-transforming enzymes like cytochrome P450s and hydroxysteroid dehydrogenases, which can be difficult to express in living cells. nih.gov These cell-free expressed enzymes can then be used to construct synthetic metabolic pathways in a controlled, open environment, facilitating the optimization of reaction conditions and cofactor regeneration. mdpi.comnih.gov This approach bypasses the cellular membrane barrier and eliminates competing metabolic pathways, potentially leading to higher yields and purities of the target steroid. mdpi.com The ability to rapidly prototype and test different enzyme combinations in a cell-free system can significantly accelerate the development of novel and efficient biocatalytic routes for the synthesis of Gon-4-ene-3,17-dione, 13-ethyl- and its derivatives. osti.gov

Molecular Interactions and Receptor Binding Studies of Gon 4 Ene 3,17 Dione, 13 Ethyl

Ligand-Receptor Binding Kinetics and Affinity Profiling

The biological effects of steroid hormones are primarily mediated through their interaction with specific nuclear receptors. The binding affinity and kinetics of a ligand to these receptors are crucial determinants of its potency and potential physiological impact. Synthetic progestins, a class to which Gon-4-ene-3,17-dione, 13-ethyl- belongs, are evaluated based on their interactions with progesterone (B1679170), androgen, estrogen, glucocorticoid, and mineralocorticoid receptors. nih.gov

Quantitative Assessment of Binding to Steroid Nuclear Receptors (e.g., Androgen, Progesterone)

Detailed quantitative data on the binding affinity of Gon-4-ene-3,17-dione, 13-ethyl- to steroid nuclear receptors, such as the androgen receptor (AR) and progesterone receptor (PR), are not extensively available in publicly accessible scientific literature. The activity and potency of synthetic progestins are typically determined by their effects on the endometrium, which are directly related to their receptor interactions. nih.gov While it is established that progestins exert their effects through these receptors, specific binding constants (like K_i_ or IC_50_ values) for Gon-4-ene-3,17-dione, 13-ethyl- are not reported in the available search results. The actions of progesterone and synthetic progestins are mediated through two main isoforms of the progesterone receptor, PR-A and PR-B, which are transcription factors belonging to the nuclear steroid receptor superfamily. nih.govtandfonline.com

Selectivity and Specificity Characterization across Steroid Receptor Subtypes

The selectivity and specificity of a synthetic steroid for different receptor subtypes are critical for its therapeutic profile, as they can determine the range of its effects and potential side effects. For instance, some first-generation 19-nortestosterone derivatives exhibited androgenic side effects, leading to the development of newer progestins with potent anti-androgenic properties. nih.gov However, specific studies characterizing the binding profile of Gon-4-ene-3,17-dione, 13-ethyl- across various steroid receptor subtypes are not detailed in the available search results. The rational design of potent and effective drugs considers the structural modifications of the androgen and progestogen skeleton as an indicator of their activity as progestins or antiprogestins. tandfonline.com

Computational Modeling and Molecular Dynamics Simulations

Computational methods are powerful tools for understanding the interactions between ligands and their receptors at a molecular level. These techniques can predict how a molecule like Gon-4-ene-3,17-dione, 13-ethyl- might bind to a receptor and can help in elucidating its structure-activity relationships.

Prediction of Ligand-Receptor Conformation and Binding Modes

Specific computational modeling and molecular dynamics simulation studies for Gon-4-ene-3,17-dione, 13-ethyl- are not described in the available search results. However, such studies are crucial in drug discovery. For example, the x-ray structures of the progesterone receptor's ligand-binding domain have been determined with other mixed-profile modulators, revealing how different ligands can stabilize either an agonist or antagonist conformation of the receptor. nih.gov These studies provide insights into the molecular interactions, such as hydrogen-bond networks, that govern the functional activity of the ligand. nih.gov

In Silico Analysis of Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. drugdesign.org For synthetic steroids, SAR analyses help in understanding how different functional groups contribute to their binding affinity and efficacy. For instance, the presence of a hydroxyl group at C-17 in the progesterone skeleton can lead to a loss of progestational activity, whereas acetylation at this position can induce a progestational effect. tandfonline.com Similarly, the addition of an ethynyl (B1212043) group to the testosterone (B1683101) framework can decrease androgenic activity while enhancing the progestational effect. tandfonline.com While these general principles are established, specific in silico SAR analyses for Gon-4-ene-3,17-dione, 13-ethyl- are not detailed in the provided search results.

Investigation of Non-Genomic Receptor Interactions and Membrane-Associated Effects

Beyond the classical genomic pathway where steroid receptors act as transcription factors in the nucleus, steroids can also elicit rapid, non-genomic effects. These actions are often initiated by interactions with receptors located at the cell membrane.

The investigation of non-genomic or membrane-associated receptor interactions for Gon-4-ene-3,17-dione, 13-ethyl- specifically has not been detailed in the available search results. The study of how ligands interact with membrane receptors and how this binding is influenced by the physical properties of the cell membrane is an active area of research. nih.gov The binding of ligands to receptors can be influenced by the mobility of the ligands and the formation of lipid domains within the cell membrane. nih.gov However, specific data on whether Gon-4-ene-3,17-dione, 13-ethyl- engages in such non-genomic signaling pathways is not available.

Rapid Signaling Pathway Activation Independent of Nuclear Receptors

There is a notable absence of specific research into the capacity of Gon-4-ene-3,17-dione, 13-ethyl-, to activate rapid signaling pathways that are independent of nuclear hormone receptors. While it is established that some synthetic progestins can elicit non-genomic effects by interacting with cell membrane-associated proteins and initiating swift intracellular signaling cascades, direct evidence of such activity for Gon-4-ene-3,17-dione, 13-ethyl-, has not been presented in the reviewed scientific literature. The potential for this compound to engage with membrane progesterone receptors (mPRs) or other G-protein coupled receptors, which would trigger rapid, non-genomic responses, remains a hypothetical area for future investigation.

Modulation of Ion Channels and Membrane Receptors

Enzymatic Transformations and Metabolic Pathways in Research Models

In Vitro Biotransformation Studies in Subcellular Fractions and Cell Lines

In vitro models, such as subcellular fractions (e.g., microsomes) and cell lines, provide a controlled environment to investigate the initial steps of metabolism of a compound, identifying the key enzymes involved.

While specific studies on the in vitro biotransformation of 13-ethyl-gon-4-ene-3,17-dione are not extensively documented in publicly available research, the metabolic pathways can be inferred from studies of structurally similar steroids, such as androstenedione (B190577) and nandrolone (B1676933). nih.govnih.gov The primary metabolic reactions anticipated for 13-ethyl-gon-4-ene-3,17-dione are hydroxylation and reduction.

Hydroxylation, the addition of a hydroxyl (-OH) group, is a common phase I metabolic reaction for steroids. nih.gov Based on the metabolism of similar compounds, potential hydroxylated metabolites of 13-ethyl-gon-4-ene-3,17-dione could include products hydroxylated at various positions on the steroid nucleus, such as the 6β, 7α, 11α, or 14α positions. nih.govnih.gov

Reduction of the keto groups at positions 3 and 17 is another expected metabolic transformation. The reduction of the 17-keto group would lead to the formation of the corresponding 17β-hydroxy metabolite. nih.gov Similarly, the Δ4-3-keto moiety can undergo reduction.

The following table summarizes the potential key metabolites of 13-ethyl-gon-4-ene-3,17-dione based on the metabolism of analogous steroids.

| Metabolite Type | Potential Metabolites | Metabolic Reaction |

| Hydroxylated | 6β-hydroxy-13-ethyl-gon-4-ene-3,17-dione | Hydroxylation |

| 11α-hydroxy-13-ethyl-gon-4-ene-3,17-dione | Hydroxylation | |

| 14α-hydroxy-13-ethyl-gon-4-ene-3,17-dione | Hydroxylation | |

| Reduced | 13-ethyl-17β-hydroxy-gon-4-en-3-one | Reduction of 17-keto group |

Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are central to the metabolism of a vast array of xenobiotics, including steroids. openanesthesia.orgmdpi.com They are primarily located in the liver and are responsible for catalyzing oxidative reactions. openanesthesia.org

CYP3A4 is a key enzyme in the metabolism of many steroids. nih.gov Studies on other anabolic steroids have shown that CYP3A4 is often responsible for their 6β-hydroxylation. nih.gov It is therefore highly probable that CYP3A4 plays a significant role in the hydroxylation of 13-ethyl-gon-4-ene-3,17-dione. Other CYP isoforms may also be involved in the metabolism of this compound, contributing to the formation of various hydroxylated metabolites. wada-ama.org The metabolism of xenobiotics can also be influenced by adrenal P450 enzymes, which are typically involved in steroid biosynthesis. wada-ama.org

Hydroxysteroid dehydrogenases (HSDs) are a group of enzymes that catalyze the interconversion of ketones and hydroxyls on the steroid nucleus. nih.gov These enzymes play a critical role in regulating the biological activity of steroid hormones. nih.govnih.gov

The reduction of the 17-keto group of 13-ethyl-gon-4-ene-3,17-dione to a 17β-hydroxyl group is likely catalyzed by a 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.gov Different isoforms of 17β-HSD exist, and their tissue-specific expression allows for localized control over steroid activity. nih.gov Similarly, reductases are involved in the metabolism of the A-ring of the steroid, converting the Δ4-3-keto group to various reduced forms.

The table below outlines the key enzymes and their probable roles in the metabolism of 13-ethyl-gon-4-ene-3,17-dione.

| Enzyme Family | Specific Enzyme (Example) | Probable Metabolic Role |

| Cytochrome P450 | CYP3A4 | Hydroxylation (e.g., 6β-hydroxylation) |

| Hydroxysteroid Dehydrogenases | 17β-HSD | Reduction of the 17-keto group |

| Reductases | 5α-reductase | Reduction of the A-ring |

Metabolomic Profiling in Preclinical Research Models (e.g., Chimeric Mouse Models, Zebrafish)

Preclinical research models, such as chimeric mice and zebrafish, are valuable tools for studying the in vivo metabolism of compounds and provide a more comprehensive picture of their metabolic fate.

In these models, one would expect to find the hydroxylated and reduced metabolites identified in in vitro studies, as well as their conjugated forms (e.g., glucuronides and sulfates). The use of advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), would be essential for the separation and identification of these various metabolites in biological samples (e.g., urine, plasma, and tissues).

The fundamental pathways of steroid core degradation are generally conserved across species. nih.gov In model systems like zebrafish and mice, the steroid nucleus of 13-ethyl-gon-4-ene-3,17-dione would likely undergo the same fundamental degradation steps as endogenous steroids. nih.govresearchgate.net

Bioremediation and Environmental Degradation Studies

While specific bioremediation and environmental degradation studies on 13-ethyl-gon-4-ene-3,17-dione are not extensively documented in the available scientific literature, its status as a synthetic steroid and a precursor to a synthetic progestin places it within a class of compounds of environmental interest. nih.govcsirhrdg.res.innih.gov Synthetic steroids, including progestins, are considered environmental contaminants due to their potential to enter aquatic systems through wastewater treatment plant effluents. slu.senih.govnih.gov These compounds can act as endocrine disruptors, potentially affecting the reproductive health of aquatic organisms even at low concentrations. nih.govnih.gov

The environmental fate of steroids is largely dependent on microbial degradation. nih.govnih.gov Bacteria, in particular, are known to be exclusively responsible for the breakdown of the recalcitrant steroid ring structure. nih.gov The degradation of steroids in the environment is often slow due to their low water solubility and complex structure. nih.gov

General microbial degradation pathways for steroids have been identified and involve a series of oxidative reactions. nih.gov For synthetic progestins, which are structurally related to 13-ethyl-gon-4-ene-3,17-dione, biodegradation is considered a primary mechanism for their removal in aquatic environments. researchgate.net Studies on other synthetic progestins have identified transformation reactions such as hydrogenation/dehydrogenation and side-chain degradation as key steps in their microbial metabolism. researchgate.net

Given the known microbial transformations of 13-ethyl-gon-4-ene-3,17-dione in laboratory settings, such as hydroxylation csirhrdg.res.in, it is plausible that similar enzymatic processes would be involved in its environmental degradation. The introduction of hydroxyl groups can increase the water solubility of the steroid, potentially making it more accessible for further breakdown by a broader range of microorganisms. However, without specific studies, the environmental persistence and the full degradation pathway of 13-ethyl-gon-4-ene-3,17-dione remain an area for further investigation. The increasing use of synthetic hormones necessitates a better understanding of their environmental fate and the development of effective bioremediation strategies. nih.gov

Cellular and Molecular Biological Investigations of Gon 4 Ene 3,17 Dione, 13 Ethyl

Signal Transduction Pathway Activation and Crosstalk

Upon binding an agonist ligand like Gon-4-ene-3,17-dione, 13-ethyl-, the androgen receptor undergoes a conformational change. This change is critical as it creates a binding surface, known as the activation function-2 (AF-2) domain, for the recruitment of coactivator proteins.

Coactivators are essential for robust transcriptional activation. They act as bridging molecules that connect the DNA-bound receptor to the general transcription machinery. A key family of coactivators is the steroid receptor coactivator (SRC) family, which includes SRC-1, SRC-2, and SRC-3. These coactivators often possess histone acetyltransferase (HAT) activity or recruit other proteins with this function, which helps to remodel chromatin into a more open, transcriptionally permissive state.

Conversely, when a receptor binds an antagonist, its conformation favors the recruitment of corepressor proteins, such as nuclear receptor corepressor (NCoR) and silencing mediator of retinoid and thyroid hormone receptors (SMRT). These corepressors recruit histone deacetylases (HDACs), which compact the chromatin and repress transcription. As Gon-4-ene-3,17-dione, 13-ethyl- is an agonist, its binding to the AR would be expected to promote the dissociation of corepressors and the recruitment of a coactivator complex.

Table 2: Key Protein Interactors in Steroid Receptor Signaling

| Protein Type | Examples | Function in Response to Agonist Binding |

|---|---|---|

| Steroid Receptor | Androgen Receptor (AR) | Binds the ligand, undergoes conformational change, and translocates to the nucleus. |

| Coactivators | SRC-1, SRC-2, SRC-3, p300/CBP | Recruited to the agonist-bound receptor; bridge to the basal transcription machinery and modify chromatin for activation. |

| Corepressors | NCoR, SMRT | Dissociate from the receptor upon agonist binding; recruited by antagonists to silence gene expression. |

Steroid hormone signaling can intersect with other intracellular signaling pathways, notably mitogen-activated protein kinase (MAPK) cascades like the ERK1/2 pathway. These kinase pathways are typically activated by growth factors and cytokines and play central roles in cell proliferation, differentiation, and survival.

Crosstalk can occur in several ways. Kinase cascades can phosphorylate steroid receptors and their coactivators, modulating their stability, localization, and transcriptional activity. This provides a mechanism for fine-tuning the cellular response to steroids based on other extracellular cues. For example, the PI3K-AKT and MAPK/ERK pathways are known to converge on the mTOR signaling hub, which is a master regulator of cell growth and metabolism. In turn, steroid receptor activation can sometimes lead to rapid, non-genomic effects that involve the activation of cytoplasmic kinase cascades. While the regulation of steroidogenesis itself is known to be modulated by multiple signaling pathways, including Protein Kinase A (PKA) and Protein Kinase C (PKC), specific studies detailing the activation of or crosstalk with kinase cascades by Gon-4-ene-3,17-dione, 13-ethyl- have not been reported.

Cell-Based Functional Assays (Mechanistic Focus)

Beyond reporter assays that measure transcriptional activation, a variety of cell-based functional assays are employed to understand the mechanistic consequences of a compound's activity. These assays measure specific cellular processes and are crucial for building a comprehensive profile of a drug's mechanism of action.

For an AAS like Gon-4-ene-3,17-dione, 13-ethyl-, relevant assays would investigate its effects on processes central to anabolism and androgenicity. For instance, in vitro studies from 1971 investigated the effects of Norbolethone on the function of isolated perfused rat liver, an early type of functional assay at the organ level. In modern cell biology, a wide array of assays are available.

Table 3: Examples of Mechanistic Cell-Based Functional Assays

| Assay Type | Principle | Potential Application for Gon-4-ene-3,17-dione, 13-ethyl- |

|---|---|---|

| Cell Proliferation Assays | Measures the rate of cell division (e.g., via BrdU incorporation or ATP measurement). | To determine if the compound stimulates the proliferation of muscle satellite cells or other target cell types. |

| Cytotoxicity Assays | Measures cell death (e.g., via LDH release or caspase activation). | To assess potential off-target toxic effects at a cellular level. |

| Differentiation Assays | Monitors the process of a stem or progenitor cell maturing into a specialized cell type (e.g., myoblasts fusing to form myotubes). | To directly measure the anabolic effect on muscle cell differentiation. |

| Protein Synthesis Assays | Quantifies the rate of new protein synthesis (e.g., via SUnSET or puromycin (B1679871) incorporation). | To provide a direct mechanistic readout of the anabolic activity in target cells like myocytes. |

These assays are essential for moving from receptor activation to understanding the true biological and mechanistic impact of a compound on cellular function.

In Vitro Studies on Cell Proliferation and Apoptosis Pathways

There is currently no publicly available scientific literature detailing in vitro studies on the effects of Gon-4-ene-3,17-dione, 13-ethyl- on cell proliferation or apoptosis pathways. While research exists for structurally related compounds, such as androst-4-ene-3,17-dione, which has been shown to have proliferative effects on certain cell lines mediated by its metabolites, similar investigations for 13-ethyl-gon-4-ene-3,17-dione have not been reported. nih.gov Therefore, no data on its specific impact on the cellular machinery governing cell division or programmed cell death can be provided at this time.

Interactive Data Table: Proliferation and Apoptosis Data

No data available from published studies.

Receptor Internalization and Trafficking Studies

Information regarding the receptor internalization and trafficking of Gon-4-ene-3,17-dione, 13-ethyl- is not present in the current body of scientific literature. As a synthetic gonane (B1236691) derivative, it is presumed to interact with steroid hormone receptors. ontosight.ai However, studies to characterize the dynamics of this interaction, including the process of receptor binding, subsequent internalization from the cell surface, and intracellular trafficking, have not been published. Consequently, there are no findings on how this compound might influence receptor-mediated signaling pathways through these mechanisms.

Interactive Data Table: Receptor Dynamics

No data available from published studies.

Advanced Analytical Research Methodologies for Gon 4 Ene 3,17 Dione, 13 Ethyl

Chromatographic Techniques for Separation and Identification

Chromatography, coupled with mass spectrometry, stands as a cornerstone for steroid analysis, offering unparalleled separation and detection capabilities. nih.goved.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov For steroid profiling, GC-MS provides high-resolution separation and detailed mass spectra, aiding in the identification of individual steroids and their metabolites. mdpi.com However, due to the inherent chemical properties of steroids like Gon-4-ene-3,17-dione, 13-ethyl-, derivatization is often a necessary step prior to GC-MS analysis. nih.govresearchgate.net This process modifies the steroid to increase its volatility and thermal stability, making it amenable to gas-phase analysis. nih.govmdpi.com Silylation, for instance, is a common derivatization technique that protects hydroxyl groups and improves chromatographic performance. mdpi.com The use of reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can lead to the formation of trimethylsilyl (B98337) (TMS) derivatives, which are more volatile and produce characteristic mass spectra, enhancing detection sensitivity. mdpi.comnih.gov

Key considerations for GC-MS analysis of steroids include the optimization of the temperature program for the gas chromatograph and the selection of appropriate mass spectrometric conditions to achieve the desired sensitivity and selectivity. researchgate.net Dynamic multiple reaction monitoring (dMRM) in GC-MS/MS can further enhance sensitivity by focusing on specific precursor-to-product ion transitions for the target analyte. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-MS/MS) for High-Sensitivity Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its high-performance counterpart, ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), have become indispensable tools for steroid analysis due to their high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization. thermofisher.comendocrine-abstracts.orgrsc.org These techniques are particularly well-suited for analyzing complex biological matrices. thermofisher.comendocrine-abstracts.org

UHPLC-MS/MS methods offer rapid and robust analysis, capable of simultaneously quantifying multiple steroids in a single run. bham.ac.ukchromatographyonline.com The development of such methods involves careful optimization of chromatographic separation, often using reversed-phase columns, and mass spectrometric parameters. endocrine-abstracts.orgbham.ac.uk The high structural similarity among steroid isomers presents a significant analytical challenge, requiring efficient chromatographic separation to avoid interference and ensure accurate quantification. endocrine-abstracts.org Post-column infusion of additives like ammonium (B1175870) fluoride (B91410) can enhance the ionization of certain steroids, further improving detection sensitivity. bham.ac.uk

The limits of detection (LOD) and quantification (LOQ) for steroids using LC-MS/MS can be exceptionally low, often in the picogram per milliliter (pg/mL) range, making it ideal for detecting trace amounts of compounds like Gon-4-ene-3,17-dione, 13-ethyl-. chromatographyonline.comnih.gov For instance, methods have been developed with LOQs as low as 500 pg/mL for a range of steroid hormones. chromatographyonline.com

Sample Preparation Strategies for Research Matrices (e.g., SPE, LLE, Derivatization)

Effective sample preparation is a critical prerequisite for accurate and reliable steroid analysis, aiming to remove interfering substances and concentrate the analyte of interest. zellx.dearborassays.com Common research matrices include serum, plasma, and urine. mdpi.comthermofisher.comnih.gov

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and preconcentration of steroids from various matrices. mdpi.comthermofisher.comnih.govnih.gov It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. mdpi.comthermofisher.com Different types of SPE cartridges, such as C18, are available to suit the polarity of the target steroid. mdpi.comnih.gov SPE can be automated in a 96-well plate format for high-throughput analysis. thermofisher.comphenomenex.com

Liquid-Liquid Extraction (LLE) is another common method for isolating steroids. zellx.dearborassays.comnih.gov This technique partitions the analyte between two immiscible liquid phases, effectively separating it from matrix components. zellx.dearborassays.com While effective, LLE can sometimes be more time-consuming than SPE. nih.gov Supported liquid extraction (SLE) is a variation of LLE that uses a solid support, simplifying the process and avoiding issues like emulsion formation. ed.ac.ukchromatographyonline.com

Derivatization , as mentioned in the context of GC-MS, can also be employed in LC-MS analysis to improve ionization efficiency and, consequently, sensitivity. nih.gov While not always necessary for LC-MS, it can be a valuable tool for certain applications. nih.govresearchgate.net

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Supported Liquid Extraction (SLE) |

| Principle | Partitioning between a solid sorbent and a liquid phase. mdpi.com | Partitioning between two immiscible liquid phases. zellx.de | A form of LLE where the aqueous sample is held on a solid support. chromatographyonline.com |

| Advantages | High recovery, good cleanup, potential for automation. thermofisher.comnih.gov | Effective for a wide range of analytes. nih.gov | Simplified workflow, no emulsion formation, high recoveries. ed.ac.ukchromatographyonline.com |

| Common Sorbents/Solvents | C18, Polymeric Reversed Phase. nih.govphenomenex.com | Diethyl ether, Ethyl acetate. zellx.dearborassays.com | Diatomaceous earth support. chromatographyonline.com |

Spectroscopic and Spectrometric Approaches for Structural Characterization

Beyond separation and detection, the definitive structural elucidation of Gon-4-ene-3,17-dione, 13-ethyl- relies on advanced spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Immunoanalytical Techniques in Research Settings (e.g., ELISA, RIA)

Immunoanalytical techniques, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), are powerful tools for the detection and quantification of steroids in biological samples. These assays are based on the principle of specific binding between an antibody and its target antigen. While these methods are widely used for many steroid hormones, the development of specific immunoassays for novel or "designer" steroids like Gon-4-ene-3,17-dione, 13-ethyl- presents unique challenges.

The development of an immunoassay for a specific compound like Gon-4-ene-3,17-dione, 13-ethyl- would require the production of antibodies that specifically recognize the molecule. This process typically involves synthesizing a hapten by chemically modifying the steroid, conjugating it to a carrier protein, and then immunizing an animal to produce polyclonal or monoclonal antibodies. To date, publicly available scientific literature does not describe the successful development of a dedicated ELISA or RIA for the direct measurement of Gon-4-ene-3,17-dione, 13-ethyl-.

A significant challenge in steroid immunoassays is the potential for cross-reactivity. Due to the structural similarity among different steroid molecules, an antibody raised against one steroid may also bind to others, leading to inaccurate measurements. For instance, immunoassays for testosterone (B1683101) have been shown to exhibit cross-reactivity with various other anabolic steroids. nih.govnih.gov While specific cross-reactivity data for Gon-4-ene-3,17-dione, 13-ethyl- in commercially available steroid immunoassays is not extensively documented, its structural similarity to other 19-nor-steroids suggests that it could potentially interfere with assays for compounds like nandrolone (B1676933) or testosterone. The degree of cross-reactivity is not only dependent on the antibody's specificity but also on the assay format and conditions. nih.gov

In the absence of a specific immunoassay, researchers often rely on broader screening methods. However, the principles of immunoassay development remain a viable area of research for creating targeted and high-throughput methods for the detection of emerging synthetic steroids.

Table 1: General Characteristics of Immunoanalytical Techniques for Steroid Analysis

| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Radioimmunoassay (RIA) |

| Principle | Enzyme-conjugated antibody for colorimetric, fluorescent, or chemiluminescent detection. | Radiolabeled antigen competes with unlabeled antigen for antibody binding sites. |

| Label | Enzyme (e.g., Horseradish Peroxidase, Alkaline Phosphatase). | Radioisotope (e.g., ¹²⁵I, ³H). |

| Detection | Spectrophotometer, Fluorometer, Luminometer. | Gamma counter, Scintillation counter. |

| Advantages | High sensitivity, no radioactive waste, potential for high-throughput automation. | High sensitivity and specificity. |

| Disadvantages | Potential for enzyme inhibition, complex development process. | Use of radioactive materials, shorter reagent shelf-life, specialized waste disposal. |

High-Throughput Screening Assays for Ligand Discovery in Research

High-throughput screening (HTS) assays are essential tools in modern drug discovery and toxicology, allowing for the rapid testing of large numbers of compounds for their biological activity. In the context of Gon-4-ene-3,17-dione, 13-ethyl-, HTS assays are particularly valuable for identifying it as a ligand for nuclear receptors and for discovering other novel androgenic compounds.

Cell-based bioassays are a cornerstone of HTS for androgenic steroids. nih.gov These assays utilize engineered cell lines that contain an androgen receptor (AR) and a reporter gene system. When an androgenic compound binds to and activates the AR, it triggers the expression of the reporter gene, which can be easily measured (e.g., through luminescence or color change). These assays are powerful because they detect compounds based on their functional activity rather than their specific chemical structure, making them ideal for identifying novel or "designer" androgens that may be unknown to regulatory bodies. wada-ama.orgmdpi.com

One of the most prominent examples of HTS in this area is the use of yeast-based androgen bioassays. wada-ama.org In these assays, the human androgen receptor and a reporter gene are expressed in yeast cells. This system has been successfully used to screen for and characterize the androgenic activity of various compounds, including designer steroids like Gon-4-ene-3,17-dione, 13-ethyl- (norbolethone) and tetrahydrogestrinone (B1233274) (THG). wada-ama.org The World Anti-Doping Agency (WADA) has funded research projects that utilize these in vitro yeast-based androgen bioassays as a sensitive and efficient screening method for progestins and their analogs. wada-ama.org

Table 2: Examples of High-Throughput Screening Assays for Androgen Receptor Ligands

| Assay Type | Principle | Application in Research | Key Findings Related to Synthetic Androgens |

| Yeast-based Androgen Bioassay | Engineered yeast cells expressing the human androgen receptor and a reporter gene (e.g., lacZ). Ligand binding activates the receptor, leading to reporter gene expression. | Screening of synthetic progestins and their metabolites for androgenic activity. wada-ama.org | Provided the first proof that THG was a potent androgen. wada-ama.org Used to characterize the androgenic potential of a wide range of commercially available progestins. wada-ama.org |

| Mammalian Cell-based Bioassays (e.g., CALUX®) | Mammalian cells (e.g., human bone or breast cancer cell lines) stably transfected with the androgen receptor and a luciferase reporter gene. | Detection of bioactive compounds with androgenic, estrogenic, progestagenic, or glucocorticoid activity in various samples. | Demonstrated that 98% of tested anabolic androgenic steroids from the WADA prohibited list were active in one or more CALUX® bioassays, with 88% showing androgenic activity. wada-ama.org |

| High-Content Screening (HCS) | Automated microscopy and image analysis to quantify cellular events, such as receptor translocation from the cytoplasm to the nucleus upon ligand binding. | Identification of small-molecule inhibitors of androgen receptor nuclear localization. | A screen of over 200,000 compounds identified molecules that inhibit AR nuclear localization and function in castration-resistant prostate cancer cells. nih.gov |

These HTS assays are not only crucial for anti-doping purposes but also for fundamental research into the structure-activity relationships of androgen receptor ligands. By screening large libraries of compounds, researchers can identify novel scaffolds that may lead to the development of new therapeutic agents or provide a better understanding of the molecular mechanisms of androgen action. The data generated from these assays can also be used to build computational models to predict the androgenic activity of new chemical entities.

Preclinical Pharmacological Research on Mechanisms and Targets of Gon 4 Ene 3,17 Dione, 13 Ethyl

In Vitro Studies on Specific Biological Processes

Detailed in vitro studies are fundamental to understanding the direct cellular and molecular interactions of a compound. For Gon-4-ene-3,17-dione, 13-ethyl-, specific data from such investigations are limited.

Mechanistic Investigations in Primary Cell Cultures

There is a lack of published research detailing the effects of Gon-4-ene-3,17-dione, 13-ethyl- on primary cell cultures. Such studies would be invaluable for determining its cell-type-specific effects and for understanding its influence on physiological processes in a more biologically relevant context than immortalized cell lines. Future research in this area would be necessary to elucidate its precise mechanisms of action at the cellular level.

Recombinant Protein Studies and Enzyme Assays

Specific data from recombinant protein studies and enzyme assays for Gon-4-ene-3,17-dione, 13-ethyl- are not available in the current body of scientific literature. These types of studies are crucial for identifying direct molecular targets, such as nuclear receptors or key enzymes involved in steroidogenesis, and for quantifying the binding affinities and kinetics of these interactions.

Animal Model Studies Investigating Molecular Mechanisms

Animal models provide an essential platform for examining the integrated physiological and pharmacological effects of a compound in a whole-organism context. However, specific studies on the molecular mechanisms of Gon-4-ene-3,17-dione, 13-ethyl- in animal models are not extensively documented.

Exploration of Receptor Activation and Pathway Modulation in vivo

While Gon-4-ene-3,17-dione, 13-ethyl- is reported to have progestogenic activity, detailed in vivo studies characterizing its activation of the progesterone (B1679170) receptor and the subsequent modulation of downstream signaling pathways are not publicly available. ontosight.ai Research in this area would be critical for confirming its progestogenic effects and for exploring any potential off-target activities on other steroid hormone receptors.

Comparative Mechanistic Studies with Other Synthetic Steroids

Comparative studies are essential for understanding the unique pharmacological profile of a synthetic steroid relative to other compounds in its class. There is a lack of published comparative mechanistic studies that directly evaluate Gon-4-ene-3,17-dione, 13-ethyl- against other synthetic steroids. Such research would help to delineate its relative potency, selectivity, and potential for differential effects on various physiological systems.

Characterization of Target Engagement in Research Models

The characterization of target engagement is a critical step in drug development, providing evidence that a compound interacts with its intended molecular target in a relevant biological system. For Gon-4-ene-3,17-dione, 13-ethyl-, there is no available research that characterizes its target engagement in preclinical models. Techniques such as positron emission tomography (PET) with radiolabeled ligands or biomarker analysis in response to treatment would be necessary to fill this knowledge gap.

Future Research Directions and Theoretical Perspectives

Elucidation of Unexplored Molecular Mechanisms and Biological Roles

While 13-ethyl-gon-4-ene-3,17-dione is known primarily for its anabolic and androgenic properties, its full spectrum of molecular interactions remains partially understood. gtfch.org The compound is known to possess progestogenic activity in addition to its androgenic effects, and there are noted similarities between the androgen, progesterone (B1679170), and glucocorticoid receptors, suggesting potential for cross-reactivity and off-target effects that warrant further investigation. ontosight.aigtfch.org

Future research should aim to dissect these interactions. For instance, studies on structurally different anabolic androgenic steroids (AAS) have shown that their adverse effects on neurite development may not be mediated by the classical androgen receptor (AR), suggesting alternative mechanisms of action. nih.gov Investigating whether 13-ethyl-gon-4-ene-3,17-dione operates through similar non-AR mediated pathways in neuronal or other tissues could reveal novel biological roles.

Furthermore, the metabolism of this steroid is a key area for exploration. It is understood that for some steroids, like androst-4-ene-3,17-dione, the biological effect is not caused by the parent compound itself but by its metabolites. nih.gov Identifying the full profile of metabolites for 13-ethyl-gon-4-ene-3,17-dione and assessing their individual biological activities is crucial. Early studies on its effects on the isolated perfused rat liver indicated an impact on bile metabolism, a finding that could be expanded upon to understand its influence on hepatic function and potential hepatotoxicity. nih.gov

Development of Novel Synthetic Strategies and Analog Libraries

The synthesis of 13-ethyl-gon-4-ene-3,17-dione has been documented, with methods for both total and partial synthesis being available. researchgate.netnih.govprepchem.com One reported strategy involves the treatment of dl-13-ethyl-3-methoxygona-2,5(10)-dien-17-one with hydrochloric acid. prepchem.com Another approach starts with Norgestrel, which undergoes nickel-catalyzed hydrogenation. gtfch.org

Looking forward, the development of more efficient and stereoselective synthetic routes remains a valuable goal. Modern synthetic methodologies could be applied to improve yields and reduce the number of steps, making the compound more accessible for research purposes.

Moreover, the creation of analog libraries is a promising avenue for research. By systematically modifying the structure of 13-ethyl-gon-4-ene-3,17-dione, researchers can probe structure-activity relationships. Microbial transformation has already been shown to be a viable method for creating hydroxylated derivatives. nih.gov For example, transformation using Cunninghamella blakesleeana can produce various hydroxylated forms of a related compound, demonstrating a method for generating novel analogs. nih.gov Expanding on this, or using combinatorial chemistry approaches, could yield a library of related compounds. These analogs could be screened for more specific receptor interactions, reduced side effects, or unique biological activities, potentially leading to new therapeutic leads or research tools.

| Synthetic Approach | Starting Material | Key Process | Product | Reference |

| Total Synthesis | dl-13-ethyl-3-methoxygona-2,5(10)-dien-17-one | Acid Hydrolysis | dl-13-ethylgon-4-ene-3,17-dione | prepchem.com |

| Hydrogenation | Norgestrel | Nickel-catalyzed hydrogenation | Norbolethone | gtfch.org |

| Microbial Hydroxylation | 13-ethyl-17β-hydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one | Transformation by Cunninghamella species | Hydroxylated derivatives | nih.gov |

Application as a Research Probe or Standard in Steroid Biology

Given its defined chemical structure and biological activity, 13-ethyl-gon-4-ene-3,17-dione is well-suited for use as a research tool. It has already been utilized as a reference standard in anti-doping laboratories to identify its presence in athletes' urine samples via mass spectrometry and chromatography. researchgate.netnih.gov

Its application can be extended significantly. As a research probe, it can be used to investigate the physiology and pathophysiology of steroid hormone action. For example, its use in studies of immature primary rat cortical cell cultures helped to explore the neurobiological effects of AAS. nih.gov Using this compound, researchers can further study steroid-induced effects on cellular processes like proliferation, differentiation, and viability in various cell types.

The synthesis of isotopically labeled (e.g., with ¹³C or ²H) 13-ethyl-gon-4-ene-3,17-dione would be particularly valuable. Labeled standards are essential for quantitative analysis in mass spectrometry-based applications, such as clinical chemistry and metabolomics research. isotope.com A labeled version would allow for precise quantification in complex biological matrices, facilitating pharmacokinetic studies and enabling its use as an internal standard for the analysis of other steroids.

Advanced Computational Approaches for Structure-Function Predictions

Computational modeling offers a powerful, predictive approach to understanding the molecular interactions of 13-ethyl-gon-4-ene-3,17-dione. Advanced tools like AlphaFold2 and other protein structure prediction servers can generate high-accuracy three-dimensional models of target proteins, such as the androgen and progesterone receptors. nih.govresearchgate.net

By docking the structure of 13-ethyl-gon-4-ene-3,17-dione into these predicted receptor models, researchers can simulate and analyze the binding interactions at an atomic level. This can help predict binding affinity and specificity, offering insights into why it binds to multiple receptor types. gtfch.org Such simulations can identify key amino acid residues involved in the binding, which can later be validated through site-directed mutagenesis experiments.

Furthermore, computational approaches can be used to predict the metabolic fate of the compound. By modeling the interactions with key metabolic enzymes (e.g., cytochrome P450s, hydroxysteroid dehydrogenases), it may be possible to predict the structures of its major metabolites, guiding analytical efforts for their identification. These structure-function predictions can accelerate research by prioritizing experimental studies and providing a theoretical framework for interpreting results.

Integration of Omics Technologies in Steroid Research

Omics technologies, including proteomics and metabolomics, provide a system-wide view of the biological impact of a compound, moving beyond single-target interactions. biobide.comthetruthaboutforensicscience.com The application of these technologies to study 13-ethyl-gon-4-ene-3,17-dione could yield comprehensive insights into its mechanisms of action.

Proteomics: This approach can be used to identify global changes in protein expression in cells or tissues exposed to the steroid. For example, comparing the proteome of liver cells treated with 13-ethyl-gon-4-ene-3,17-dione to untreated cells could reveal upregulated or downregulated proteins, highlighting affected cellular pathways, such as those involved in metabolism, stress response, or cell growth.

Metabolomics: This technology is ideal for mapping the metabolic footprint of the steroid. The Human Metabolome Database already contains predicted mass spectrometry data for Norbolethone, providing a basis for its detection. hmdb.ca A metabolomics study could track the biotransformation of the compound in detail and, crucially, measure its impact on the endogenous metabolome. The initial observation that urine samples containing Norbolethone had exceptionally low levels of endogenous steroids is a key finding that could be explored with metabolomics to understand how it disrupts normal steroidogenesis. hmdb.canih.gov This could reveal mechanisms of action related to enzyme inhibition or altered gene expression in steroid synthesis pathways.

Integrating these omics datasets can provide a holistic understanding of the drug's effects, linking changes in protein expression to alterations in metabolic pathways and ultimately to the observed physiological outcomes. nih.govmdpi.com

Q & A

Q. How should researchers validate the biological activity of 13-ethylgon-4-ene-3,17-dione in steroidogenesis studies?

- Methodology : Conduct competitive binding assays against androgen/progesterone receptors. Compare IC₅₀ values with reference standards (e.g., testosterone). Use CRISPR-edited cell lines to isolate target pathways and minimize off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.